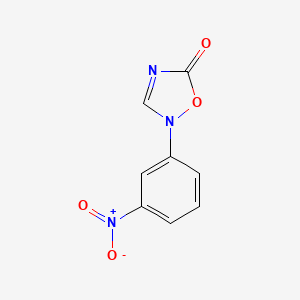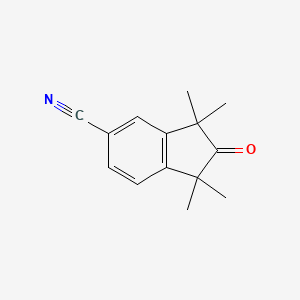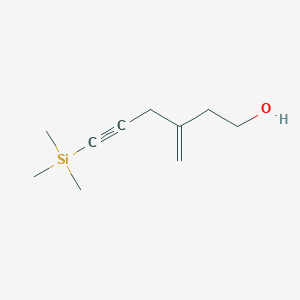
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi. It is a derivative of hexynol, featuring a trimethylsilyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hex-5-yn-1-ol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Hex-5-yn-1-ol is reacted with trimethylsilyl chloride in the presence of a base to form 6-(trimethylsilyl)hex-5-yn-1-ol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is employed for reduction.
Substitution: Nucleophiles such as fluoride ions (from TBAF - Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne results in an alkene or alkane.
科学的研究の応用
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be selectively removed, allowing for further functionalization. The alkyne and methylidene groups provide sites for addition reactions, enabling the formation of diverse products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
6-(Trimethylsilyl)hex-5-yn-1-ol: This compound lacks the methylidene group, making it less reactive in certain types of reactions.
3-Methylidenehex-5-yn-1-ol: This compound lacks the trimethylsilyl group, affecting its stability and reactivity.
Hex-5-yn-1-ol: The parent compound without any substituents, offering a simpler structure but reduced functionality.
Uniqueness
3-Methylidene-6-(trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl and methylidene groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
138851-63-5 |
|---|---|
分子式 |
C10H18OSi |
分子量 |
182.33 g/mol |
IUPAC名 |
3-methylidene-6-trimethylsilylhex-5-yn-1-ol |
InChI |
InChI=1S/C10H18OSi/c1-10(7-8-11)6-5-9-12(2,3)4/h11H,1,6-8H2,2-4H3 |
InChIキー |
YIVFHTXAOPQWEO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCC(=C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


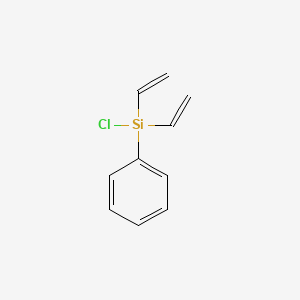
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
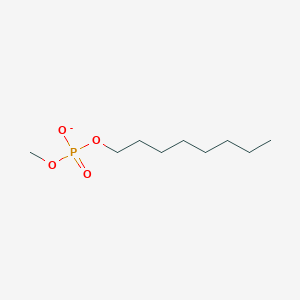
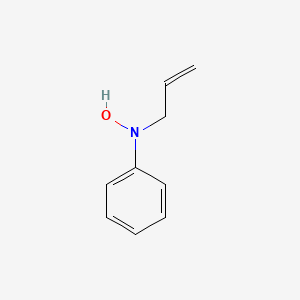
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
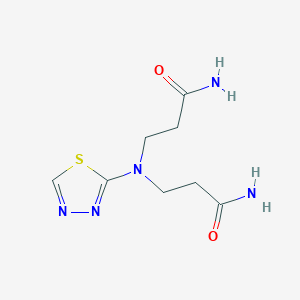
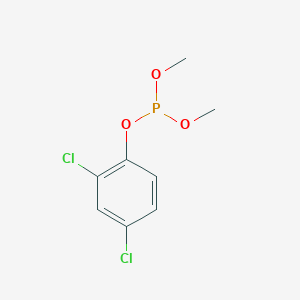

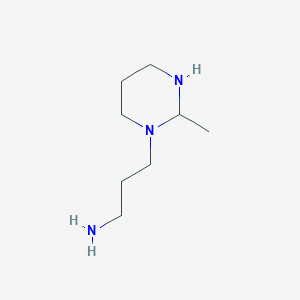
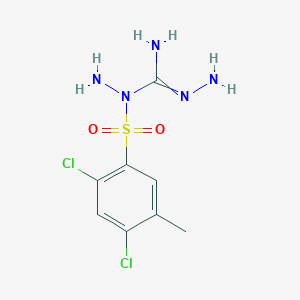
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)

